1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19-9-7-18(8-10-19)20-12-14-21(15-13-20)25(22,23)16-11-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYNLFGNQOCMX-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and 2-phenylvinyl sulfonyl chloride.
Formation of Intermediate: The 4-methoxyaniline is reacted with piperazine under suitable conditions to form an intermediate compound.
Sulfonylation: The intermediate is then reacted with 2-phenylvinyl sulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Piperazine Derivatives
a) 1-((2-Fluoro-6-[¹⁸F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine ([¹⁸F]DASA-23)
- Structural Difference : Contains dual sulfonyl groups (4-methoxyphenyl and fluorophenyl) instead of a vinylphenyl sulfonyl group.
- Biological Activity : Used as a PET tracer for imaging pyruvate kinase M2 (PKM2) in glioblastoma (GBM). Demonstrated tumor visualization and metabolic shift monitoring in preclinical and clinical studies .
- Key Advantage: Radiolabeling with ¹⁸F enables non-invasive tracking of PKM2 activity, a feature absent in the target compound.
b) 1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine
- Structural Difference : Replaces the vinylphenyl sulfonyl group with a tert-butylbenzenesulfonyl group and adds an oxadiazole ring.
- Key Finding : Exhibits improved crystallinity and stability due to bulky tert-butyl and planar oxadiazole groups, confirmed via X-ray diffraction .
c) 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine
- Structural Difference: Features a bis(4-fluorophenyl)methyl group and sulfamoylaminophenyl sulfonyl substituent.
- Reported melting point: 230°C .
Piperazines with Vinyl or Aryl Substituents
a) 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (Compound 1c)
- Structural Difference: Replaces the sulfonylvinyl group with a 3-phenoxy-2-hydroxypropyl chain.
b) Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
Enantiomeric Piperazine Derivatives
a) (R)-1-((4-Chlorophenyl)(phenyl)methyl)-4-tosylpiperazine
Data Tables: Key Structural and Functional Comparisons
Table 1. Comparison of Sulfonyl-Substituted Piperazines
Table 2. Antifungal vs. Anticancer Piperazine Derivatives
Key Research Findings and Trends
- Sulfonyl Group Impact : Sulfonyl substituents enhance binding to enzymatic targets (e.g., PKM2 in DASA-23) but may reduce solubility compared to hydroxyl or ester groups .
- Methoxyphenyl Role : The 4-methoxyphenyl group is recurrent in antifungal and CNS-active compounds, suggesting its utility in balancing lipophilicity and hydrogen bonding .
- Chirality Matters : Enantiomeric purity critically affects therapeutic efficacy, as seen in antihistaminic piperazines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling, sulfonylation, and hydrogenation. For example, analogous piperazine derivatives are prepared by coupling benzoic acids with N-(4-methoxyphenyl)piperazine using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide . Intermediates are characterized via melting point analysis, NMR, and mass spectrometry to confirm purity and structural integrity. Reaction yields (76–87%) and conditions (e.g., solvent choice, temperature) are optimized to minimize side products .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer : X-ray crystallography is essential for resolving 3D conformations and steric interactions, particularly to analyze hydrogen bonding (e.g., C–H⋯O bonds) and aromatic stacking in crystals . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, while Infrared (IR) spectroscopy identifies functional groups like sulfonyl (–SO₂–) and methoxy (–OCH₃) . High-resolution mass spectrometry (HRMS) validates molecular weight and formula .
Q. What are the primary pharmacological targets of piperazine derivatives with sulfonyl and methoxyphenyl groups?
- Methodological Answer : Such derivatives often target neurotransmitter systems, including serotonin (5-HT) and dopamine receptors, due to structural mimicry of endogenous ligands . The sulfonyl group enhances binding to enzymes like tyrosinase or kinases, as seen in analogs with anti-inflammatory and antimicrobial activity . In vitro assays (e.g., receptor binding studies) and molecular docking are used to validate target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Optimizing solvent polarity (e.g., dimethylformamide for solubility) and temperature (25–80°C) minimizes byproducts during sulfonylation and coupling steps . Catalysts like palladium-carbon (Pd/C) enhance hydrogenation efficiency, while flow reactors improve reproducibility in multi-step syntheses . Purification via column chromatography or recrystallization ensures >95% purity, critical for pharmacological studies .
Q. What role do supramolecular interactions play in the stability and bioactivity of this compound?
- Methodological Answer : Crystallographic studies reveal that C–H⋯O hydrogen bonds and π-π stacking between aromatic rings stabilize the crystal lattice, influencing solubility and melting points (196–262°C) . These interactions may also modulate drug-receptor binding kinetics, as seen in analogs where electron-withdrawing substituents (e.g., –NO₂, –CF₃) enhance affinity for hydrophobic binding pockets .
Q. How do structural modifications (e.g., substituent variation) resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies in antimicrobial or receptor-binding data often arise from substituent electronic effects. For example, replacing a methoxy group with a fluoro group increases lipophilicity, improving blood-brain barrier penetration in neuroactive analogs . Comparative studies using isosteric replacements (e.g., –SO₂CH₃ vs. –SO₂C₆H₅) and QSAR models clarify structure-activity relationships .
Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics simulations assess membrane permeability . ADMET predictors (e.g., SwissADME) evaluate metabolic stability, highlighting potential cytochrome P450 interactions or hepatotoxicity risks .
Q. What analytical challenges arise in characterizing polymorphic forms or degradation products?
- Methodological Answer : Polymorphism is detected via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Degradation under stress conditions (e.g., light, humidity) produces sulfonic acid byproducts, identified via LC-MS/MS. Stability studies in varied pH buffers (1–13) guide storage recommendations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
